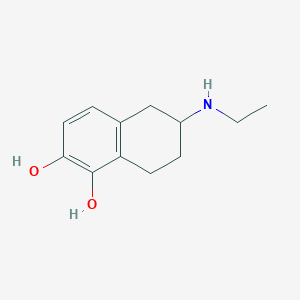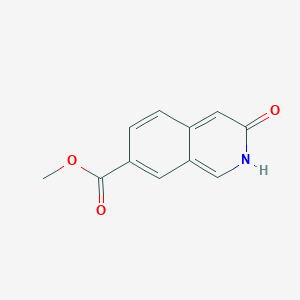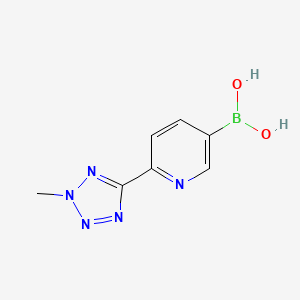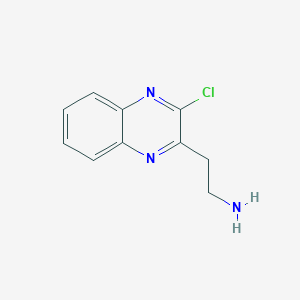
2-(3-Chloroquinoxalin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloroquinoxalin-2-yl)ethanamine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the third position of the quinoxaline ring and an ethanamine side chain at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with 3-chlorobenzoyl chloride, followed by cyclization to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(3-Chloroquinoxalin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
科学的研究の応用
2-(3-Chloroquinoxalin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)ethanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
Carbadox: Used in animal feed to promote growth and prevent disease.
Uniqueness
2-(3-Chloroquinoxalin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
2-(3-chloroquinoxalin-2-yl)ethanamine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5-6,12H2 |
InChIキー |
CXJWKVNAKWFMTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



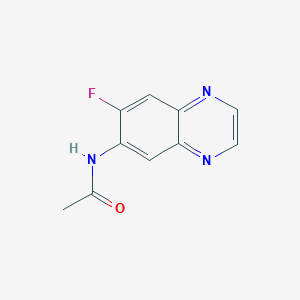

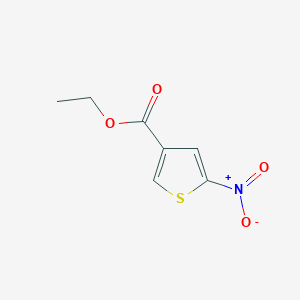
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
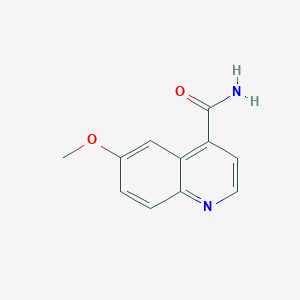

![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
